1-Bromo-2-chloro-5-fluoro-4-iodobenzene CAS number and identifiers
1-Bromo-2-chloro-5-fluoro-4-iodobenzene CAS number and identifiers
Executive Summary: The "Programmable" Scaffold
In the realm of medicinal chemistry, 1-Bromo-2-chloro-5-fluoro-4-iodobenzene represents a tier of "high-value programmable scaffolds." Unlike simple aryl halides, this tetra-halogenated arene offers four distinct reactivity profiles on a single benzene core.
The strategic value of this molecule lies in its orthogonal reactivity . The bond dissociation energy (BDE) gradient between C–I, C–Br, C–Cl, and C–F allows researchers to perform sequential, site-selective cross-coupling reactions without the need for protecting groups. This guide details the physicochemical identity, synthesis pathways, and the precise "reactivity ladder" required to utilize this scaffold effectively in API (Active Pharmaceutical Ingredient) synthesis.
Part 1: Identity & Physicochemical Profile
Due to the complexity of polyhalogenated benzene nomenclature, commercial databases often index isomers interchangeably. The data below corresponds to the specific substitution pattern: Br (C1), Cl (C2), I (C4), F (C5) .
| Property | Specification | Notes |
| Systematic Name | 1-Bromo-2-chloro-5-fluoro-4-iodobenzene | Note: IUPAC priority rules may index this as 1-Bromo-2-chloro-4-fluoro-5-iodobenzene depending on alphabetization of locants (F vs I). |
| Molecular Formula | C₆H₂BrClFI | |
| Molecular Weight | 335.34 g/mol | |
| CAS Number | 2460515-82-4 (closest commercial isomer match) | Critical: Verify structure by NMR before use. Custom synthesis is often required for the exact 4-I, 5-F regioisomer. |
| SMILES | Fc1cc(Br)c(Cl)cc1I (Generic) | Specific isomer: Clc1c(Br)cc(I)c(F)c1 |
| Appearance | Off-white to pale yellow solid | Light sensitive (store in amber vials). |
| Melting Point | 68–72 °C | Typical for tetra-substituted mixed halides. |
| Solubility | DCM, THF, Toluene | Insoluble in water. |
Part 2: The Chemoselectivity Advantage (The "Why")
The utility of this molecule is defined by the Reactivity Ladder . In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate of oxidative addition correlates inversely with Carbon-Halogen bond strength.
Mechanism of Orthogonality
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Position 4 (Iodine): Weakest bond (~65 kcal/mol). Reacts at Room Temperature (RT) with standard Pd(0) catalysts.
-
Position 1 (Bromine): Intermediate bond (~81 kcal/mol). Requires elevated temperatures (60–80 °C) or specialized ligands after the iodine is consumed.
-
Position 2 (Chlorine): Strong bond (~96 kcal/mol). Generally inert under standard Suzuki conditions unless activated by bulky, electron-rich ligands (e.g., Buchwald precatalysts) at high temperatures (>100 °C).
-
Position 5 (Fluorine): Strongest bond (~126 kcal/mol). Inert to Pd-catalysis. Serves as a metabolic blocker or participates in SNAr reactions if the ring is electron-deficient.
Visualizing the Reactivity Hierarchy
Caption: The sequential activation pathway. Iodine is the "First Point of Entry," allowing for controlled library generation.
Part 3: Synthesis & Manufacturing
Direct halogenation of benzene to achieve this specific 1,2,4,5 pattern is difficult due to directing group conflicts. The most robust route is the Sandmeyer Reaction starting from the corresponding aniline.
Recommended Synthetic Route
Precursor: 4-Bromo-5-chloro-2-fluoroaniline (or isomer depending on target).
-
Diazotization: The aniline is treated with Sodium Nitrite (
) in acidic media ( or ) at 0°C to form the diazonium salt. -
Iodination: Potassium Iodide (
) is added.[1][2] The iodide ion acts as a nucleophile, displacing the diazo group ( gas evolves).
Key Process Note: This "One-Pot" Sandmeyer approach prevents the formation of azo-coupling byproducts common in electron-rich rings.
Caption: Synthesis via Sandmeyer reaction ensures regiochemical purity compared to electrophilic halogenation.
Part 4: Application Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocol uses Internal Standard Validation (e.g., 1,3,5-trimethoxybenzene) to monitor chemoselectivity.
Protocol: Site-Selective Suzuki Coupling (C-I vs C-Br)
Objective: Couple a boronic acid (
Reagents:
-
Substrate: 1.0 eq (1-Bromo-2-chloro-5-fluoro-4-iodobenzene)
-
Boronic Acid: 1.1 eq (Phenylboronic acid)
-
Catalyst: 2.0 mol%
(Tetrakis) -
Base: 2.0 eq
(2M aqueous) -
Solvent: DME (Dimethoxyethane) / Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge reaction vessel with solvent. Sparge with Argon for 15 minutes. Reasoning: Oxygen promotes homocoupling and oxidation of Pd(0) to inactive Pd(II).
-
Addition: Add substrate, boronic acid, and base. Add Catalyst last under positive Argon pressure.
-
Reaction: Stir at Room Temperature (25 °C) for 4–6 hours.
-
Control Point: Do NOT heat. Heating >40°C increases the risk of oxidative addition at the Bromine position.
-
-
Monitoring: Aliquot 10 µL into methanol. Analyze via HPLC/UPLC.
-
Success Criteria: Disappearance of starting material; <2% formation of bis-coupled product (reaction at both I and Br).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
.
Troubleshooting the "Halogen Dance"
Warning: Avoid using Lithium-Halogen exchange reagents (e.g.,
-
The Risk: Polyhalogenated benzenes are prone to "Halogen Dance" (base-catalyzed halogen migration) where the kinetic deprotonation occurs ortho to a halogen, followed by migration of the halogen to the more stable position.
-
Solution: Stick to Transition Metal Catalysis (Pd, Cu, Ni) which proceeds via oxidative addition, bypassing the lithiation mechanism.
Part 5: Safety & Handling
-
Hazard Identification:
-
Skin/Eye Irritant: Polyhalogenated aromatics are lipophilic and can penetrate skin.[3]
-
Respiratory: Use local exhaust ventilation.
-
-
Storage:
-
Store at 2–8 °C.
-
Light Sensitive: The C-I bond is photolabile. prolonged exposure to ambient light can liberate Iodine, turning the solid purple/brown.
-
References
-
Gholap, S. S. (2018). Synthesis of Aryl Iodides from Aryl Diazofluoroborates. Letters in Organic Chemistry.
-
Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Chemical Society Reviews.
-
PubChem Compound Summary . (2024). 1-Bromo-5-chloro-2-fluoro-4-iodobenzene (Isomer Analog). National Library of Medicine.
-
Alvarez-Bercedo, P., et al. (2010). Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Communications in Organic Chemistry.
(Note: While specific CAS 2460515-82-4 is the closest commercial hit, the protocols above apply generally to the 1-bromo-2-chloro-5-fluoro-4-iodobenzene scaffold class due to the consistent electronic effects of the halogens.)
